Gemcitabine elaidate

概要

説明

ゲムシタビン エライデートは、ゲムシタビンの脂質-薬物複合体であり、ヒト均衡型ヌクレオシドトランスポーター1(hENT1)に関連する耐性を克服するために設計されています。 この化合物は、膵臓がん、非小細胞肺がん、転移性膵臓腺がんを含むさまざまな癌の治療における可能性について調査されています .

準備方法

ゲムシタビン エライデートは、ゲムシタビンをエライジン酸と結合させることで合成されます。 この結合は、ゲムシタビンの安定性と細胞への取り込みを高め、hENT1関連の耐性を回避することを可能にします。

化学反応の分析

ゲムシタビン エライデートは、生体内で加水分解されてゲムシタビンを放出します。 一次反応は、血漿および腫瘍細胞内に存在するエステラーゼによるエステル結合の開裂を伴います . この加水分解反応は、ゲムシタビン エライデートの活性化に不可欠であり、治療効果を発揮することを可能にします。

科学的研究への応用

ゲムシタビン エライデートは、がん治療における可能性について広く研究されています。 固形腫瘍、肺がん、非小細胞肺がん、転移性膵臓腺がんの治療に有望な結果を示しています . hENT1関連の耐性を克服する化合物の能力は、ONC201などの併用療法の候補として価値があり、がん治療の効果を高めます .

科学的研究の応用

Clinical Trials

Clinical research has focused on evaluating the safety and efficacy of gemcitabine elaidate in combination with other chemotherapeutic agents. Notable studies include:

- Combination with Cisplatin : A clinical trial is investigating the use of this compound alongside cisplatin in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC). The trial aims to determine the maximum tolerated dose and assess safety and tolerability over multiple treatment cycles .

- Combination with ONC201 : Research has shown that combining this compound with ONC201 can inhibit neoplastic proliferation through the blockade of AKT/ERK signaling pathways. This approach aims to enhance T-cell tumor surveillance and overcome chemoresistance .

Innovative Formulations

Recent studies have explored novel delivery systems to improve the pharmacokinetics and therapeutic efficacy of this compound:

- Nanoliposomes : A study developed palmitoyl-DL-carnitine-anchored PEGylated nanoliposomes loaded with this compound. This formulation demonstrated enhanced cellular uptake, inhibition of angiogenesis, and improved anticancer potency in both two-dimensional (2D) and three-dimensional (3D) models of pancreatic cancer. The optimized nanoliposomes exhibited a particle size suitable for effective delivery and significant encapsulation efficiency .

Table 1: Summary of Clinical Trials Involving this compound

| Study Title | Phase | Cancer Type | Combination Therapy | Key Findings |

|---|---|---|---|---|

| This compound + Cisplatin | II | Advanced Solid Tumors | Cisplatin | Evaluating maximum tolerated dose; safety profile ongoing |

| This compound + ONC201 | Preclinical | Pancreatic Cancer | ONC201 | Inhibition of AKT/ERK pathway; increased T-cell activity |

| PKC Inhibitor-Anchored Nanoliposomes | Preclinical | Pancreatic Cancer | None | Enhanced cellular uptake; significant apoptosis in 3D models |

作用機序

類似化合物との比較

ゲムシタビン エライデートは、シタラビンやゲムシタビンなどの他のヌクレオシドアナログに似ています。 エライジン酸との独自の脂質結合が、これらの化合物と区別されます . この修飾は、その安定性と細胞への取り込みを高め、耐性機構を克服する上でより効果的になります . 他の類似化合物には、シタラビンと2'-デオキシ-2',2'-ジフルオロシチジンがあります .

生物活性

Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.

This compound functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, this compound can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that this compound retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .

Efficacy in Cancer Models

Research has demonstrated the superior efficacy of this compound in various preclinical models:

- Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that this compound significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .

- Lung Cancer : In mouse xenograft models, this compound exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .

Combination Therapies

The combination of this compound with other therapeutic agents has been explored to enhance its anticancer effects:

- With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining this compound with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .

- With ONC201 : Recent studies indicate that combining this compound with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .

Formulation Innovations

To improve the delivery and efficacy of this compound, innovative formulations have been developed:

- Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with this compound. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for this compound .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

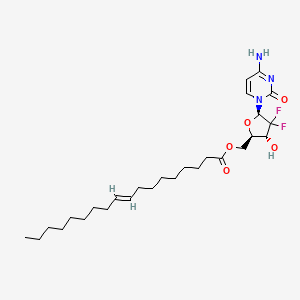

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSNRGIEVBPRB-QDDPNBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175308 | |

| Record name | Gemcitabine elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210829-30-4 | |

| Record name | Gemcitabine elaidate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcitabine elaidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCITABINE ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。